molecular formula C7H6F3N3O B8702849 3-Amino-5-(trifluoromethyl)picolinamide

3-Amino-5-(trifluoromethyl)picolinamide

Cat. No. B8702849
M. Wt: 205.14 g/mol
InChI Key: QONUXPIZRCTRKB-UHFFFAOYSA-N
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Description

3-Amino-5-(trifluoromethyl)picolinamide is a useful research compound. Its molecular formula is C7H6F3N3O and its molecular weight is 205.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-(trifluoromethyl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(trifluoromethyl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-5-(trifluoromethyl)picolinamide

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

3-amino-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)3-1-4(11)5(6(12)14)13-2-3/h1-2H,11H2,(H2,12,14)

InChI Key

QONUXPIZRCTRKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 ml of a 30% aqueous hydrogen peroxide solution was added to a mixture of 100 mg of 3-amino-2-cyano-5-trifluoromethylpyridine, 2 ml of a 10% aqueous sodium hydroxide solution and 6 ml of methanol, under ice cooling, and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the mixture was extracted with t-butyl methyl ether. The organic layer was washed with a 10% aqueous sodium thiosulfate solution and dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to obtain 100 mg of 3-amino-5-trifluoromethylpyridine-2-carboxylic acid amide.
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100 mg
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6 mL
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Synthesis routes and methods II

Procedure details

A round bottom flask was charged with 3-nitro-5-(trifluoromethyl)picolinamide (850 mg, 3.62 mmol) and wet 5 wt. % Pd/C (769 mg, 0.362 mmol) and was purged with nitrogen. EtOAc (7230 μl) and then MeOH (7230 μl) were added, and the flask was evacuated and filled with hydrogen. The reaction was stirred at RT under hydrogen atmosphere for 17 h. The mixture was filtered through Celite and washed with EtOAc and MeOH. The filtrate was concentrated to provide 3-amino-5-(trifluoromethyl)picolinamide (720 mg, 3.51 mmol, 97% yield) as a white solid. LC/MS (ESI+) m/z=206.1 (M+H).
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850 mg
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769 mg
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Synthesis routes and methods III

Procedure details

To a solution of 3-nitro-5-trifluoromethyl-pyridine-2-carbonitrile (1194 g, 5500 mmol) in EtOAc (12 l) was added 450 g Pd/C (10%) and hydrogenated (1.1 bar) at ambient temperature for 7 days. The reaction mixture was filtered and concentrated. The crude product was recrystallized from heptane/DCM to give 880 g of the desired product as a yellowish solid.
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1194 g
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12 L
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450 g
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